(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Catalog No.
S684113
CAS No.
1279038-04-8
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)pi...

CAS Number

1279038-04-8

Product Name

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-9-8-13(14(19)10-17)11-4-6-12(18)7-5-11/h4-7,13-14,18-19H,8-10H2,1-3H3/t13-,14+/m1/s1

InChI Key

AJASTZDEVUUDKP-KGLIPLIRSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)O

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is a chiral compound characterized by a piperidine ring, which is a six-membered nitrogen-containing heterocyclic structure. This compound features several functional groups, including a tert-butyl group, two hydroxyl groups, and a phenyl ring with an additional hydroxyl group (4-hydroxyphenyl). The stereochemistry of the compound is specified by the (3R,4R) designation, indicating that both the third and fourth carbon atoms of the piperidine ring are in the R configuration.

The molecular formula of this compound is C16H23NO4C_{16}H_{23}NO_{4}, and it has a molecular weight of approximately 293.36 g/mol . While specific physical and chemical properties are not extensively documented, the presence of multiple functional groups suggests potential reactivity and interaction with various biological systems.

There is no data available on the mechanism of action of this compound.

  • The presence of hydroxyl groups suggests moderate solubility in water and potentially biological fluids.
  • The tert-butyl group can contribute to lipophilicity, which may affect absorption and distribution in the body.

The chemical reactivity of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate can be inferred from its structure. Key reactions may include:

  • Esterification: The hydroxyl groups can participate in esterification reactions with acid chlorides or anhydrides to form esters.
  • Oxidation: The hydroxyl groups may be oxidized to carbonyls or further oxidized to carboxylic acids under appropriate conditions.
  • Substitution Reactions: The nitrogen atom in the piperidine ring could undergo nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's potential as an intermediate in organic synthesis and medicinal chemistry.

While specific data on the biological activity of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of hydroxyl groups typically enhances solubility and bioavailability, which may contribute to interactions with various biological targets such as enzymes and receptors.

The compound's structural similarity to other piperidine derivatives suggests potential activity in neurological pathways or as analgesics, although empirical studies are needed to confirm these effects.

The synthesis of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate can be achieved through several synthetic routes:

  • Formation of Piperidine Ring:
    • A Mannich reaction involving tert-butylamine, 4-hydroxybenzaldehyde, and formaldehyde can be employed to construct the piperidine framework.
  • Hydroxylation:
    • Hydroxylation of the piperidine ring can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Esterification:
    • The final step involves esterification using tert-butyl chloroformate under basic conditions to yield the desired carboxylate.

These methods underscore the compound's potential as a versatile building block in organic synthesis.

(3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate has potential applications in:

  • Medicinal Chemistry: Serving as an intermediate in drug development targeting neurological disorders.
  • Biological Research: Utilized in studies exploring interactions between piperidine derivatives and biological receptors or enzymes.
  • Material Science: Employed in developing new materials with tailored chemical properties .

Interaction studies involving (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate are essential for understanding its pharmacological profile. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how structural features influence biological activity and therapeutic effects.

Such studies are crucial for elucidating the compound's role in pharmacology and potential therapeutic applications.

Several compounds share structural similarities with (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylateC16H23NO4C_{16}H_{23}NO_{4}Stereoisomer with similar functional groups
(3R,4R)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylateC19H21NO4C_{19}H_{21}NO_{4}Contains a benzyl group instead of tert-butyl
tert-butyl (3R,4R)-4-hydroxy-3-methoxy-piperidine-1-carboxylateC11H21NO4C_{11}H_{21}NO_{4}Features a methoxy group instead of a hydroxy group

The uniqueness of (3R,4R)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate lies in its specific stereochemistry and combination of functional groups, which may influence its biological activity compared to these similar compounds .

XLogP3

2

Dates

Last modified: 04-14-2024

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